Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate, otherwise known as EMPC, is an organic compound belonging to the class of sulfonamides. It is composed of a piperidine ring, a carboxylic acid, and a methylsulfonyl group. EMPC is used in a variety of scientific research applications, and has become increasingly popular due to its unique properties and ability to be synthesized in a variety of ways.
Scientific Research Applications
Crystal Structure and Polymorph Assessment
- Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has been analyzed for its crystal structure, particularly in relation to its analogues as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1) (Mambourg et al., 2021).
Synthesis and Evaluation in Medicinal Chemistry
- This compound has been used as a starting point in the synthesis of various derivatives. For instance, it was used in the creation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, which were evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities (Khalid et al., 2014).
- It was also a key component in synthesizing new propanamide derivatives for potential use as anticancer agents (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
- Research has explored the synthesis of novel sulfonyl hydrazones containing piperidine derivatives from ethyl 4-oxopiperidine-1-carboxylate, evaluating their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antibacterial Potential
- Derivatives synthesized from ethyl piperidin-4-carboxylate were studied for their antibacterial potentials, showing effectiveness against various bacterial strains (Iqbal et al., 2017).
Other Applications
- The compound has been involved in the development of new antibacterial agents, the study of solvent effects on chemical reactions, and as a component in the synthesis of various other chemically significant compounds (Rui, 2010).
properties
IUPAC Name |
ethyl 1-methylsulfonylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEISHOJDDIABID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349946 | |
Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
CAS RN |
217487-18-8 | |
Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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